Carcinogenic Potency (TD50): DNHP is ~58-Fold More Potent Than the Six-Membered Analog Dinitrosopiperazine
In standardized rodent carcinogenicity bioassays compiled by the CPDB, dinitrosohomopiperazine (DNHP) exhibits a harmonic mean TD50 of 0.0615 mg/kg/day in female F344 rats, with primary target sites including esophagus, liver, nasal cavity, and oral cavity [1]. The closest six-membered ring analog, dinitrosopiperazine (DNP; CAS 140-79-4), shows a harmonic mean TD50 of 3.6 mg/kg/day in rat, with stomach as the principal target site [2]. The resulting potency ratio is approximately 58.5-fold (3.6 / 0.0615), confirming that DNHP is quantitatively and meaningfully more hazardous and cannot be treated as interchangeable with DNP in impurity safety assessments.
DNP TD50: 3.6 mg/kg/day
~58.5-fold higher potency
| Evidence Dimension | Carcinogenic potency (TD50, mg/kg/day) in rat |
|---|---|
| Target Compound Data | 0.0615 mg/kg/day (harmonic mean; female F344 rat; target sites: esophagus, liver, nasal cavity, oral cavity) |
| Comparator Or Baseline | Dinitrosopiperazine (DNP): 3.6 mg/kg/day (harmonic mean; rat; target site: stomach) |
| Quantified Difference | ~58.5-fold greater potency (lower TD50) for DNHP vs. DNP |
| Conditions | Standardized CPDB rodent carcinogenicity bioassay data; oral route (drinking water); female F344 rats |
Why This Matters
Directly determines the Acceptable Intake (AI) limit for an entire NDSRI structural group, making DNHP indispensable for regulatory-compliant nitrosamine impurity control strategies.
- [1] Carcinogenic Potency Database (CPDB). Dinitrosohomopiperazine (CAS 55557-00-1): Rat TD50 = 0.0615 mg/kg/day; target sites eso, liv, nas, orc. View Source
- [2] Carcinogenic Potency Database (CPDB). Dinitrosopiperazine (CAS 140-79-4): Rat TD50 = 3.6 mg/kg/day; target site sto. View Source
